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molecular formula C11H6BrF3N2 B8335937 2-Bromo-6-[4-(trifluoromethyl)phenyl]pyrazine

2-Bromo-6-[4-(trifluoromethyl)phenyl]pyrazine

Cat. No. B8335937
M. Wt: 303.08 g/mol
InChI Key: OEFKDVLPYNVBHQ-UHFFFAOYSA-N
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Patent
US07199239B2

Procedure details

To a flask containing 2-chloro-6-[4-(trifluoromethyl)phenyl]pyrazine (0.8 g, 3.1 mmol), was added phosphorus tribromide (20 mL) and the mixture heated at reflux for 6 h under nitrogen. The reaction mixture was cooled to room temperature prior to pouring carefully into iced water (400 mL), the resulting mixture was adjusted to pH 6–7 using aqueous ammonia and extracted with diethylether (3×250 mL). The organic solution was dried (MgSO4) and the solvent removed in vacuo to afford the title compound as a pale yellow crystalline solid (0.97 g).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)[N:3]=1.P(Br)(Br)[Br:19].N>O>[Br:19][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)[N:3]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)C1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h under nitrogen
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CN=C1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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